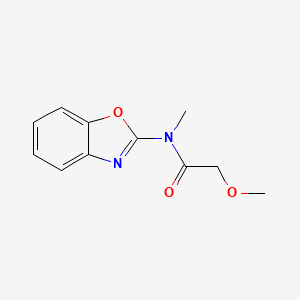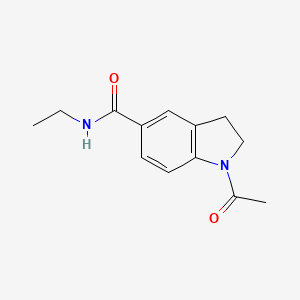
1-acetyl-N~5~-ethyl-5-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N~5~-ethyl-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an indoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also inhibits the growth of tumor cells and induces apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-acetyl-N~5~-ethyl-5-indolinecarboxamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of anti-inflammatory and anti-tumor drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-acetyl-N~5~-ethyl-5-indolinecarboxamide is a promising compound that has potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. Although its mechanism of action is not fully understood, it has been suggested to act by inhibiting the activity of certain enzymes and proteins. Further research is needed to fully understand its potential and limitations for use in lab experiments and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been achieved using different methods. One of the most commonly used methods is the reaction between 5-nitroindoline and ethyl acetate in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as hydrogen gas to obtain 1-acetyl-N~5~-ethyl-5-indolinecarboxamide.
Scientific Research Applications
1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-acetyl-N-ethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-14-13(17)11-4-5-12-10(8-11)6-7-15(12)9(2)16/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIJHLLWYFTBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

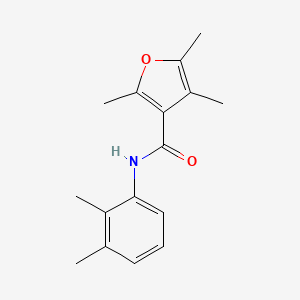
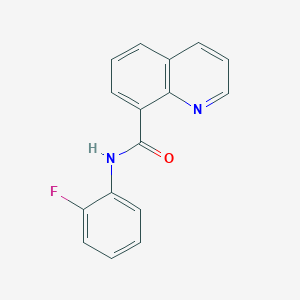
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)




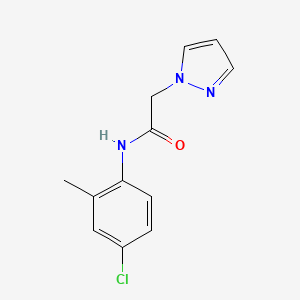
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)


